molecular formula C10H7NO6 B3243414 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid CAS No. 156774-73-1

3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid

Cat. No. B3243414
M. Wt: 237.17 g/mol
InChI Key: GJAIAEVUUHUHTE-OWOJBTEDSA-N
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Description

“3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid” is an organic compound with the molecular formula C10H7NO6 . It is a derivative of acrylic acid, where the acrylic acid molecule is substituted with a 6-nitrobenzo[d][1,3]dioxol-5-yl group .

Scientific Research Applications

Synthesis and Characterization

  • Functionalization in Organic Synthesis : 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid and related compounds have been used in the synthesis of various organic molecules. For instance, the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and related compounds has been reported, highlighting its utility in organic synthesis (Amiri-Attou et al., 2005).

Biological and Medicinal Research

  • Anti-Leishmanial Activity : Research has been conducted on nitroaromatic compounds, including derivatives of 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, for their potential anti-leishmanial activity. The presence of the electroactive nitro group is considered important for biological activity (Dias et al., 2015).

Chemical Structural Analysis

  • Study of Molecular Structure : Investigations into the molecular structure of compounds like 3-nitrobenzoic acid and its salts, including their electronic systems, have been conducted. This research is crucial for understanding the properties and applications of such compounds (Samsonowicz et al., 2011).

Polymer Research

  • Photoconducting Polymers : Studies involving the synthesis of photoconducting nonlinear optical side-chain polymers containing carbazole derivatives highlight the diverse applications of nitrobenzoic acid derivatives in material science (Kim et al., 1999).

Enzyme Catalysis Research

  • Enzyme Catalysis Studies : Research on the catalysis of ester hydrolysis by polymers containing imidazolyl and carboxyl groups has utilized compounds like 4-acetoxy-3-nitrobenzoic acid. This contributes to our understanding of enzyme-like catalytic processes in synthetic materials (Tanaka & Yamada, 1983).

Luminescence Research

  • Sensitizing Luminescence in Rare Earth Metals : Studies involving thiophenyl-derivatized nitrobenzoic acid ligands have evaluated their potential in sensitizing the luminescence of rare earth metals like Eu(III) and Tb(III), demonstrating the compound’s utility in luminescence research (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAIAEVUUHUHTE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211102
Record name (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid

CAS RN

156774-73-1
Record name (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156774-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(6-nitro-1,3-dioxaindan-5-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hussain, M Hanif, M Altaf, S Ali… - Journal of Chemical …, 2011 - Springer
In the solid-state structure of the title compound, C 16 H 10 FNO 6 , the configuration about the C=C double bond is E. The compound crystallized in the triclinic system, having space …
Number of citations: 1 link.springer.com
MA Hanif, M Altaf, S Ali, H Stoeckli-Evans - J Chem Crystallogr, 2011 - academia.edu
In the solid-state structure of the title compound, C16H10FNO6, the configuration about the C= C double bond is E. The compound crystallized in the triclinic system, having space group …
Number of citations: 0 www.academia.edu
Y Shi, BY Zhang, RF Zhang, SL Zhang… - Journal of Coordination …, 2012 - Taylor & Francis
Four new chiral triorganotin(IV) carboxylates, [(R 3 Sn)(O 2 C 13 H 17 )] n (R = Me 1, Ph 2), [(R 3 Sn)(O 2 C 13 H 17 )] (R = n-Bu 3), and [(R 3 Sn)(O 4 C 9 H 9 )] n (R = Me 4), have been …
Number of citations: 27 www.tandfonline.com

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